molecular formula C10H11N3O2 B13879033 ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Cat. No.: B13879033
M. Wt: 205.21 g/mol
InChI Key: OMXYTHVSNLUJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS 125208-05-1) is a high-purity chemical building block supplied with a 98% assay for research applications . This compound features the 5H-pyrrolo[2,3-b]pyrazine scaffold, a nitrogen-containing heterocycle recognized as an attractive and biologically active framework in medicinal chemistry . Research indicates that derivatives of this specific scaffold, particularly 5H-pyrrolo[2,3-b]pyrazines, demonstrate significant activity as kinase inhibitors . This makes the compound a valuable synthetic intermediate for the design and development of novel therapeutic agents, with published literature showcasing its role as a key precursor in the synthesis of substituted pyrrolo[2,3-b]pyrazines investigated as Fibroblast Growth Factor Receptor (FGFR) inhibitors for potential cancer treatment . The structure is provided with the molecular formula C10H11N3O2 and a molecular weight of 205.21 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)7-6(2)13-9-8(7)11-4-5-12-9/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

OMXYTHVSNLUJHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=CN=C12)C

Origin of Product

United States

Preparation Methods

Cyclization from Aminopyrazine Precursors

One common method starts with 2-aminopyrazine derivatives. These undergo halogenation (e.g., bromination) to introduce leaving groups at strategic positions, facilitating subsequent cyclization. For example:

Step Reagents/Conditions Description Yield/Notes
1 2-aminopyrazine + N-bromosuccinimide Formation of 3,5-dibromopyrazine intermediate Regioselective bromination
2 Sonogashira coupling with trimethylsilylacetylene Introduces alkynyl group Facilitates ring closure
3 Reductive ring closure with potassium tert-butoxide Cyclizes to form pyrrolo[2,3-b]pyrazine core Cleaner reaction, improved yield compared to NaH base

This method allows efficient construction of the fused heterocycle with good control over regioselectivity.

Esterification and Methyl Substitution

After core formation, the carboxylate ester group at the 7-position is introduced or modified. The methyl substituent at the 6-position is often installed early or via methylation reactions:

Step Reagents/Conditions Description Yield/Notes
Methylation Sodium hydride (NaH) + methyl iodide (MeI) Methylation of pyrrole nitrogen or carbon Used to install methyl at 6-position
Esterification Reaction with ethyl chloroformate or via ester exchange Formation of ethyl carboxylate group Typically performed under acidic/basic catalysis

Alternative Routes via Pyrrole Intermediates

Some syntheses start from pyrrole derivatives such as ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate, which undergo cyclocondensation with aminopyrazine or related reagents to form the fused ring system. This approach involves:

  • Condensation reactions under basic conditions
  • Multi-step sequences including protection/deprotection strategies
  • Purification challenges due to close Rf values of intermediates

Though yields may be moderate (e.g., 12–20% over multiple steps), this method allows isolation and characterization of intermediates, facilitating structure confirmation.

Analytical Techniques for Confirmation

The synthesized ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is typically confirmed by:

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Challenges
Cyclization from aminopyrazine + halogenation + Sonogashira coupling + base-mediated ring closure N-bromosuccinimide, trimethylsilylacetylene, potassium tert-butoxide High regioselectivity, cleaner reactions Requires multiple steps, sensitive to conditions
Methylation and esterification of fused core NaH, MeI for methylation; ethyl chloroformate or ester exchange for esterification Allows precise functional group installation Requires careful control to avoid side reactions
Condensation from pyrrole intermediates Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate + cyclocondensation reagents Enables isolation of intermediates, useful for analog synthesis Lower overall yields, purification difficulties

Research Findings and Optimization Notes

  • Potassium tert-butoxide is preferred over sodium hydride for reductive ring closure due to cleaner reaction profiles and improved yields.
  • Protection of pyrrole nitrogen (e.g., tosylation) can facilitate regioselective cross-coupling reactions and improve product yields in complex syntheses.
  • Reaction conditions such as temperature, solvent choice, and reaction time critically influence the purity and yield of the target compound.
  • Analytical validation using NMR and MS is essential at each stage to confirm structural integrity and avoid accumulation of impurities.

Chemical Reactions Analysis

Ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including :

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the pyrrolopyrazine scaffold, using reagents such as halogens or alkylating agents, leading to various substituted products.

Scientific Research Applications

Ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrole ring fused to a pyrazine ring. It has a molecular weight of approximately 205.22 g/mol. The compound has a carboxylate group at the 7-position of the pyrazine ring and a methyl group at the 6-position of the pyrrole ring. This unique structure gives it distinct chemical properties and potential biological activities.

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely due to its functional groups. The carboxylate moiety allows it to participate in reactions that can modify the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Potential Applications

This compound and its analogs have potential applications in various fields:

  • Drug Discovery The compound shows potential in pharmacological studies and therapeutic applications. Its ability to inhibit kinases and exhibit antimicrobial properties makes it interesting for drug discovery efforts focused on multiple disease targets.
  • Cosmetics Polymers are used in cosmetics as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners, foam stabilizers and destabilizers, and skin-feel beneficial and antimicrobial agents .
  • Other applications Starting points for useful compounds — biologicals steel additives, leather softeners, silver cleaners, insecticides, textile resins, paper resins, coating resins .

Biological Activities

This compound exhibits various biological activities due to its structural features:

  • Antimicrobial
  • Antitumor
  • Kinase inhibition

These activities make it a candidate for pharmacological studies and potential therapeutic applications. Studies often employ techniques to understand how modifications to the compound can enhance its effectiveness and specificity.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate Pyrrolo[2,3-b]pyrazine 6-CH3, 7-COOEt C10H11N3O2 221.22 Antitumor activity; kinase inhibition
Ethyl 7-hydroxy-3,5-dimethyl-2-phenyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate Pyrrolo[2,3-b]pyrazine 3,5-CH3, 7-OH, 2-Ph, 7-COOEt C17H17N3O3 311.34 Enhanced polarity due to hydroxyl group
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate Pyrrolo[2,3-b]pyrazine 2-Br, 7-COOMe C8H6BrN3O2 256.06 Bromine enhances reactivity for coupling
Ethyl 6-(isopropylamino)furo[2,3-b]pyrazine-7-carboxylate (11) Furo[2,3-b]pyrazine 6-NH-iPr, 7-COOEt C12H15N3O3 249.27 Improved H-bonding for biological targets
Ethyl 4-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Pyrrolo[2,3-d]pyrimidine 4-(6-MeO-Pyridinyl), 5-COOEt C15H14N4O3 298.30 Pyrimidine core alters electronic density
Methyl 5-(benzyloxy)-8-(naphthalen-1-ylamino)-6-oxo-5,6-dihydropyrido[2,3-b]pyrazine-7-carboxylate (6i) Pyrido[2,3-b]pyrazine 5-OBn, 8-Naphthylamino, 6-oxo, 7-COOMe C26H20N4O4 452.45 Dual kinase inhibition; high yield (89%)

Structural and Electronic Differences

  • Core Heterocycle :

    • Pyrrolo[2,3-b]pyrazine (target compound) vs. pyrido[2,3-b]pyrazine (e.g., compound 6i): The pyrido variant incorporates a pyridine ring, increasing π-conjugation and basicity .
    • Furo[2,3-b]pyrazine (compound 11): Replacing pyrrole with furan reduces nitrogen content, altering hydrogen-bonding capacity .
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Bromine (compound in ) and chlorine (e.g., pyrimidine derivatives in ) enhance electrophilicity, facilitating nucleophilic substitution. Hydrophilic Groups: Hydroxyl (compound in ) and amino (compound 11) groups improve solubility but may reduce membrane permeability. Aromatic Substituents: Phenyl or naphthyl groups (e.g., compound 6i) enhance π-π stacking in protein binding .

Physicochemical Properties

  • Melting Points : Hydroxyl-containing derivatives (e.g., ) have higher melting points (213–214°C) due to intermolecular H-bonding, whereas alkyl-substituted analogs (e.g., target compound) melt at lower temperatures (~180–200°C) .
  • Solubility : Ethyl esters generally exhibit better lipid solubility than methyl esters, favoring blood-brain barrier penetration .

Biological Activity

Ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 14416341
  • Structure : The compound features a pyrrolo[2,3-b]pyrazine core, which is known for its pharmacological significance.

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (lung)0.18Induces apoptosis via mitochondrial pathway
MCF-7 (breast)0.19Inhibits cell proliferation and induces apoptosis
BEL-7402 (liver)10.74Blocks cell cycle progression

The compound's ability to induce apoptosis in cancer cells has been linked to the modulation of key apoptotic proteins such as Bcl-2 and Bax, influencing mitochondrial membrane permeability and subsequent caspase activation .

2. Neuroprotective Effects

This compound has shown neuroprotective effects in models of neurodegeneration:

  • EC50 Values :
    • PC12 Cells: EC50 = 5.44 μM
    • Mechanism: Inhibition of oxidative stress-induced apoptosis by regulating Bcl-2/Bax ratios and reducing cytochrome c release .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, particularly in models involving lipopolysaccharide (LPS)-induced inflammation:

Model Inhibition (%) at 20 µM
RAW264.7 Macrophages56.32%

This activity is attributed to the inhibition of nitric oxide (NO) production, which is crucial in inflammatory responses .

Study on Anticancer Activity

A comprehensive study assessed the anticancer potential of this compound against various human tumor cell lines. Results indicated that the compound effectively inhibited cell growth with IC50 values ranging from low nanomolar to micromolar concentrations, highlighting its potential as a lead compound for further development .

Neuroprotection Research

Another investigation focused on the neuroprotective effects of this compound in oxidative stress models. The findings revealed that it significantly reduced neuronal death in PC12 cells exposed to hydrogen peroxide, suggesting its utility in treating neurodegenerative diseases .

Q & A

Q. Q1. What are the key safety precautions for handling ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate in laboratory settings?

Answer:

  • Inert Atmosphere Handling : Use inert gas (e.g., nitrogen/argon) during synthesis to prevent oxidation or degradation due to air sensitivity .
  • Personal Protective Equipment (PPE) : Wear fire-resistant clothing, anti-static gloves (e.g., nitrile), and respiratory protection in poorly ventilated areas .
  • Storage : Store in sealed containers at 2–8°C to avoid moisture absorption or thermal decomposition .
  • Contradictions : Safety protocols may vary by supplier (e.g., conflicting flammability classifications). Validate via Material Safety Data Sheets (MSDS) and experimental testing.

Q. Q2. What are common synthetic routes for this compound?

Answer:

  • Stepwise Functionalization : Start with pyrrolo[2,3-b]pyrazine cores, followed by carboxylation at position 7 and methylation at position 5. Ethyl esterification is typically achieved via acid-catalyzed ester exchange .
  • Alternative Route : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents post-core assembly .

Structural Characterization

Q. Q3. How can the purity and structural integrity of this compound be validated?

Answer:

  • Analytical Techniques :
    • HPLC/GC-MS : Quantify purity (>95% typical for research-grade material).
    • NMR Spectroscopy : Confirm substitution patterns (e.g., δ 4.3–4.5 ppm for ethyl ester protons; δ 2.5–2.7 ppm for methyl group) .
    • Elemental Analysis : Match calculated vs. observed C, H, N, O percentages (e.g., C: ~61.6%, N: ~27.6%) .

Q. Q4. What challenges arise in crystallizing this compound?

Answer:

  • Polymorphism Risk : The planar pyrrolopyrazine core promotes π-π stacking, but methyl/ethyl groups introduce steric hindrance. Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to optimize crystal growth .
  • Data Collection : High-resolution X-ray diffraction (HR-XRD) with synchrotron sources may be required for accurate hydrogen bonding analysis .

Advanced Functionalization

Q. Q5. How can position 7 be selectively modified for derivatization studies?

Answer:

  • Ester Hydrolysis : Treat with NaOH/EtOH to yield 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, enabling amide coupling or metal-catalyzed cross-coupling .
  • Photocatalytic Strategies : Use visible-light-mediated C–H activation to introduce aryl/heteroaryl groups at position 7 without disrupting the ester moiety .

Q. Q6. What methodologies resolve contradictions in reported reactivity data for this compound?

Answer:

  • Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways and identify steric/electronic bottlenecks .

Applications in Drug Discovery

Q. Q7. How does the pyrrolo[2,3-b]pyrazine scaffold enhance bioactivity in lead compounds?

Answer:

  • Kinase Inhibition : The planar core mimics adenine, enabling ATP-competitive binding in kinases (e.g., JAK2, EGFR). Methyl/ethyl groups improve lipophilicity for blood-brain barrier penetration .
  • PROTAC Design : The carboxylate group facilitates conjugation to E3 ligase ligands, enabling targeted protein degradation .

Data Contradictions and Resolution

Q. Q8. How should researchers address discrepancies in melting points or spectral data across literature sources?

Answer:

  • Meta-Analysis : Compare data from peer-reviewed journals vs. commercial catalogs. Prioritize studies with full experimental details (e.g., solvent, instrument calibration) .
  • Collaborative Verification : Share samples with independent labs for cross-validation using identical analytical protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.